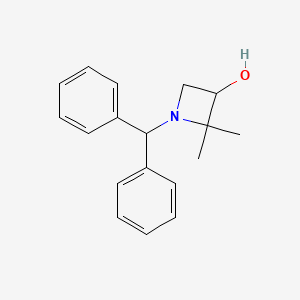
1-(Diphenylmethyl)-2,2-dimethylazetidin-3-OL
Vue d'ensemble
Description
1-(Diphenylmethyl)-2,2-dimethylazetidin-3-OL is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a diphenylmethyl group and a hydroxyl group attached to the azetidine ring
Applications De Recherche Scientifique
1-(Diphenylmethyl)-2,2-dimethylazetidin-3-OL has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
The compound 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-OL is also known as Modafinil . It is primarily used to treat narcolepsy and is known for its wakefulness-promoting properties . The primary targets of Modafinil are the Histamine 1 (H1) receptors .
Mode of Action
Modafinil works by antagonizing the H1 receptors . This interaction results in the promotion of wakefulness and alertness . It is also known to have antiemetic, antitussive, hypnotic, and antiparkinson properties .
Biochemical Pathways
It is known that the drug influences several neurotransmitter systems, including dopamine, norepinephrine, serotonin, acetylcholine, glutamine, and gamma-aminobutyric acid .
Pharmacokinetics
Modafinil is administered orally . It has a protein binding of 62.3% and is primarily metabolized in the liver via amide hydrolysis . The elimination half-life of Modafinil is between 12 to 15 hours , and it is primarily excreted in the urine .
Result of Action
The molecular and cellular effects of Modafinil’s action result in increased wakefulness and alertness in individuals. It is used to treat conditions like narcolepsy, sleep apnea, and shift work sleep disorder .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Modafinil. Factors such as diet, physical activity, stress levels, and overall health can impact how the drug is metabolized and its effectiveness . For example, a healthy diet and regular exercise can enhance the drug’s effectiveness, while high stress levels might reduce its efficacy.
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-OL typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as β-amino alcohols or β-amino esters.
Introduction of the Diphenylmethyl Group: The diphenylmethyl group can be introduced via Friedel-Crafts alkylation using benzyl chloride and a Lewis acid catalyst like aluminum chloride.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize microreactors to ensure precise control over reaction conditions and minimize side reactions.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl halides, Lewis acids.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Substituted azetidines.
Comparaison Avec Des Composés Similaires
1-(Diphenylmethyl)-2,2-dimethylazetidin-3-OL can be compared with other similar compounds, such as:
Diphenylmethane: Shares the diphenylmethyl group but lacks the azetidine ring and hydroxyl group.
Azetidine-3-OL: Contains the azetidine ring and hydroxyl group but lacks the diphenylmethyl group.
Diphenylmethylpiperazine: Contains the diphenylmethyl group but has a piperazine ring instead of an azetidine ring.
The uniqueness of this compound lies in its combination of the diphenylmethyl group, azetidine ring, and hydroxyl group, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-benzhydryl-2,2-dimethylazetidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-18(2)16(20)13-19(18)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16-17,20H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDDKKNUZORKDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501257649 | |
| Record name | 1-(Diphenylmethyl)-2,2-dimethyl-3-azetidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501257649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159556-73-7 | |
| Record name | 1-(Diphenylmethyl)-2,2-dimethyl-3-azetidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159556-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Diphenylmethyl)-2,2-dimethyl-3-azetidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501257649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



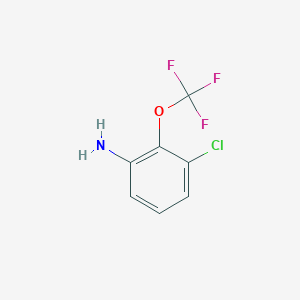
![2,6-Bis[(4S)-benzyl-2-oxazolin-2-yl]pyridine](/img/structure/B3034270.png)

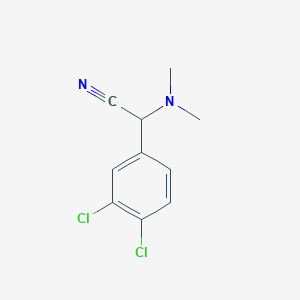

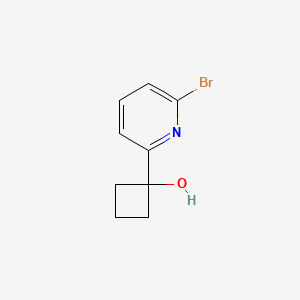
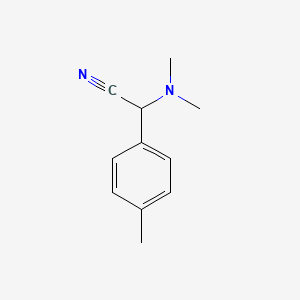

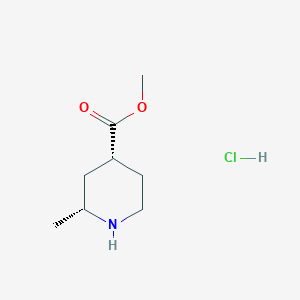
![tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate oxalate(2:1)](/img/structure/B3034279.png)

![Tert-butyl n-[(3-methylazetidin-3-yl)methyl]carbamate hemioxalate](/img/structure/B3034284.png)

